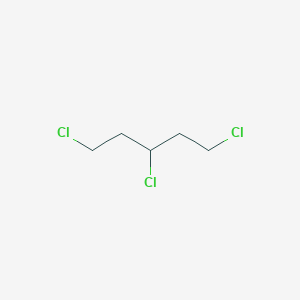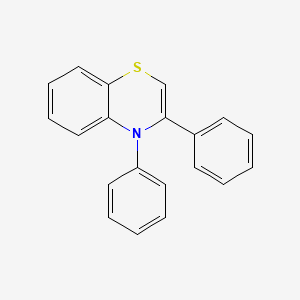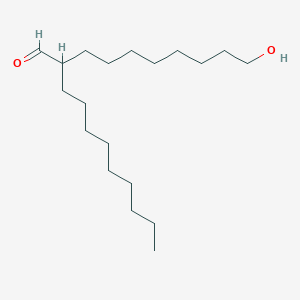
2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine is an organic compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This specific compound is characterized by the presence of a methyl group and a 2-methylbut-3-en-2-yl group attached to the thiazolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methylbut-3-en-2-ylamine with a thioamide under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then cyclizes to form the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or 2-methylbut-3-en-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Various substituted thiazolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2-thione: Similar structure but with a thione group instead of a thiazolidine ring.
2-Methylthiazolidine: Lacks the 2-methylbut-3-en-2-yl group.
Thiazolidine-4-carboxylic acid: Contains a carboxylic acid group instead of the 2-methylbut-3-en-2-yl group.
Uniqueness
2-Methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine is unique due to the presence of both a methyl group and a 2-methylbut-3-en-2-yl group attached to the thiazolidine ring. This unique structure may confer specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
| 75606-47-2 | |
Molekularformel |
C9H17NS |
Molekulargewicht |
171.31 g/mol |
IUPAC-Name |
2-methyl-2-(2-methylbut-3-en-2-yl)-1,3-thiazolidine |
InChI |
InChI=1S/C9H17NS/c1-5-8(2,3)9(4)10-6-7-11-9/h5,10H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
CSVNZFYRAPLTAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NCCS1)C(C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)


![3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B14450439.png)
![1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B14450443.png)
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B14450446.png)
![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)

